molecular formula C8H15NO B13436964 1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one

1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one

Cat. No.: B13436964
M. Wt: 141.21 g/mol
InChI Key: CIPWLKJRTGIILQ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one is a pyrrolidine-derived ketone with methyl substituents at the 2- and 4-positions of the pyrrolidine ring.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(2,4-dimethylpyrrolidin-1-yl)ethanone

InChI

InChI=1S/C8H15NO/c1-6-4-7(2)9(5-6)8(3)10/h6-7H,4-5H2,1-3H3

InChI Key

CIPWLKJRTGIILQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C1)C(=O)C)C

Origin of Product

United States

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

rac-1-((2R,3S,4S)-4-Methyl-2,3-diphenylpyrrolidin-1-yl)ethan-1-one (6f)
  • Structure : Features a 4-methylpyrrolidine core with 2,3-diphenyl substituents.
  • Synthesis : Synthesized via photoredox catalysis using Ir(ppy)₃, yielding 50% with a diastereomeric ratio of 74:25. Purified as a colorless oil .
1-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one (4b)
  • Structure : Aromatic ring with hydroxyl and pyrrolidinylmethyl substituents.
  • Synthesis : Derived from chalcone-like reactions; characterized by IR and NMR .
  • Key Difference: The phenolic hydroxyl group enhances solubility and hydrogen-bonding capacity, unlike the nonpolar dimethylpyrrolidine analog.
1-(Substituted Phenyl)-2-((Triazolyl)thio)ethan-1-one Derivatives (5i, 5j, 5k)
  • Structure : Aromatic ketones with halogen (Cl, Br) and triazole-thio substituents.
  • Synthesis : Yields range from 67–82%, with melting points increasing with halogen size (99–193°C) .
  • Key Difference : Halogens and triazole-thio groups confer higher polarity and antimicrobial activity compared to the target compound.

Physicochemical Properties

Compound Melting Point/State Solubility Trends Key Functional Groups
1-(2,4-Dimethylpyrrolidin-1-yl)ethan-1-one Likely low (oil) Lipophilic Dimethylpyrrolidine, ketone
rac-6f Colorless oil Moderate in organic solvents Diphenyl, methylpyrrolidine
5i, 5j, 5k 99–193°C (solid) Moderate in DMF/DMSO Halogen, triazole-thio, ketone
1-(Benzofuran-2-yl)ethan-1-one oximes Not reported Enhanced by oxime ethers Benzofuran, oxime

Trends :

  • Polar groups (e.g., hydroxyl, oxime, halogens) improve solubility and bioactivity but may reduce lipophilicity.

Insights :

  • Photoredox methods (e.g., Ir catalysts) enable efficient synthesis of stereochemically complex analogs.
  • Halogenated substrates require careful optimization to balance reactivity and yield.

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